
Disodium 4,4'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl compound is then subjected to diazotization and coupling reactions to introduce the azo groups. The final step involves sulfonation to introduce the sulfonate groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Breakdown products of the azo groups.
Reduction: Corresponding amines.
Substitution: Aromatic compounds with new functional groups.
科学研究应用
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups play a crucial role in this process by facilitating electron delocalization across the molecule. This delocalization allows the compound to interact with light in the visible spectrum, resulting in intense coloration.
相似化合物的比较
Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate) is unique due to its specific structural features and the presence of multiple functional groups. Similar compounds include:
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another disodium salt used as a dye with different structural features.
Disodium 4,4’-bis(2-sulfostyryl)biphenyl-2,2’-disulfonate: A related compound with additional sulfonate groups, offering different solubility and dyeing properties.
These similar compounds share some functional similarities but differ in their specific applications and properties, highlighting the uniqueness of Disodium 4,4’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminocarbonyl(2-hydroxy-4,1-phenylene)azo))bis(3-hydroxynaphthalene-1-sulphonate).
属性
CAS 编号 |
70247-69-7 |
|---|---|
分子式 |
C48H34N6Na2O14S2 |
分子量 |
1028.9 g/mol |
IUPAC 名称 |
disodium;3-hydroxy-4-[[2-hydroxy-4-[[4-[4-[[3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C48H36N6O14S2.2Na/c1-67-41-21-25(11-17-35(41)49-47(59)27-13-15-33(37(55)19-27)51-53-45-31-9-5-3-7-29(31)43(23-39(45)57)69(61,62)63)26-12-18-36(42(22-26)68-2)50-48(60)28-14-16-34(38(56)20-28)52-54-46-32-10-6-4-8-30(32)44(24-40(46)58)70(64,65)66;;/h3-24,55-58H,1-2H3,(H,49,59)(H,50,60)(H,61,62,63)(H,64,65,66);;/q;2*+1/p-2 |
InChI 键 |
HSUWQXUFFFBTQL-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)N=NC4=C(C=C(C5=CC=CC=C54)S(=O)(=O)[O-])O)O)OC)NC(=O)C6=CC(=C(C=C6)N=NC7=C(C=C(C8=CC=CC=C87)S(=O)(=O)[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
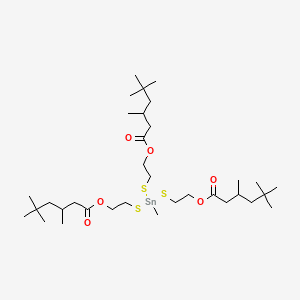
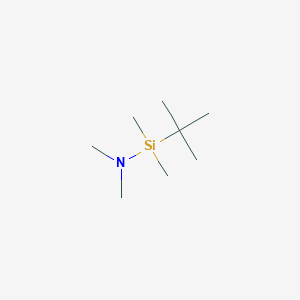
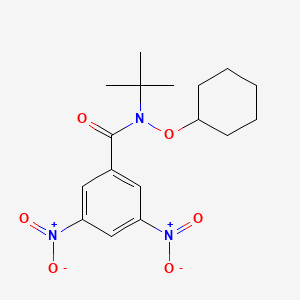


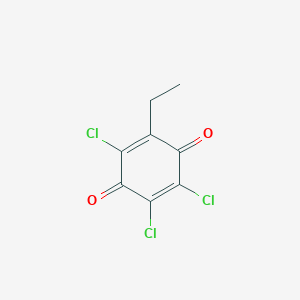
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
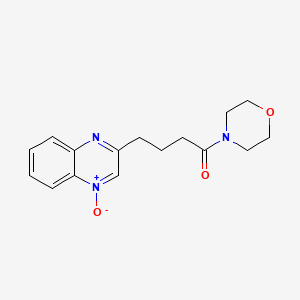

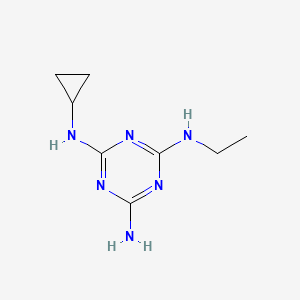
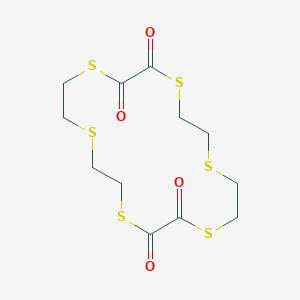
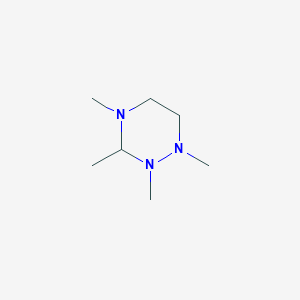
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
